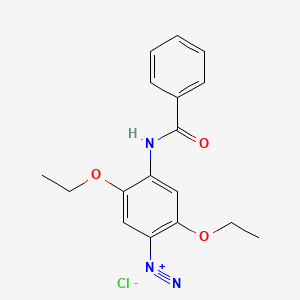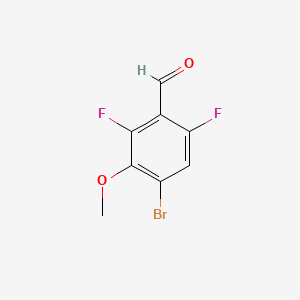
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoro-3-methoxybenzaldehyde typically involves the bromination and fluorination of a methoxybenzaldehyde precursor. One common method involves the use of 3,5-difluorobromobenzene as a starting material. The reaction proceeds through the following steps:
Fluorination: The addition of fluorine atoms at specific positions on the ring.
The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) and N,N-dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-Bromo-2,6-difluoro-3-methoxybenzoic acid.
Reduction: Formation of 4-Bromo-2,6-difluoro-3-methoxybenzyl alcohol.
Scientific Research Applications
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Used in the synthesis of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluoro-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes. It can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, making it useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluorobenzaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Bromo-2-methoxybenzaldehyde: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
2,6-Difluoro-4-methoxybenzaldehyde: Lacks the bromine atom, altering its reactivity in coupling reactions .
Uniqueness
4-Bromo-2,6-difluoro-3-methoxybenzaldehyde is unique due to the presence of bromine, fluorine, and methoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C8H5BrF2O2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
4-bromo-2,6-difluoro-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8-5(9)2-6(10)4(3-12)7(8)11/h2-3H,1H3 |
InChI Key |
PRYQJSQUMHMXPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
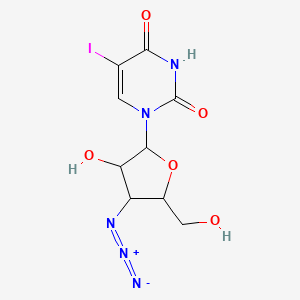



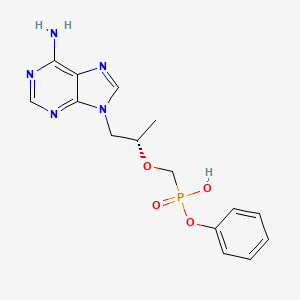


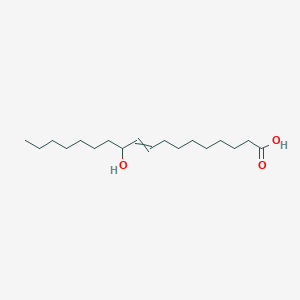
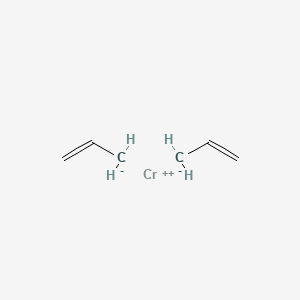
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
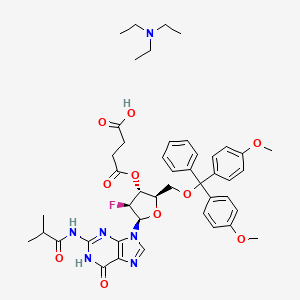
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
